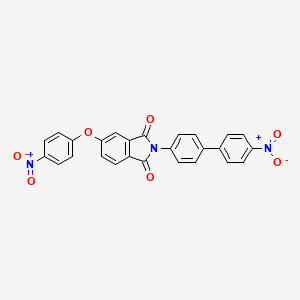
2-(4'-nitrobiphenyl-4-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of nitro groups and biphenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the nitration of biphenyl compounds followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: Reduction of nitro groups can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed from the reduction of nitro groups.
Halogenated derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro groups.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with biological molecules through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with DNA, proteins, or enzymes, leading to various biological effects. The molecular targets and pathways involved include cytochrome P-450 enzymes and DNA intercalation .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitro functionality.
4,4’-Dinitrobiphenyl: Shares the biphenyl structure with nitro groups.
2,4-Dinitrophenylhydrazine: Contains nitro groups and is used in similar chemical reactions.
Uniqueness
2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of biphenyl and isoindole structures, which confer specific chemical and biological properties not found in simpler nitro compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C26H15N3O7 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)-2-[4-(4-nitrophenyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H15N3O7/c30-25-23-14-13-22(36-21-11-9-20(10-12-21)29(34)35)15-24(23)26(31)27(25)18-5-1-16(2-6-18)17-3-7-19(8-4-17)28(32)33/h1-15H |
InChI Key |
XIDONVXJYLITNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,3,4-thiadiazole-2,5-diylbis(sulfanediylethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11524145.png)

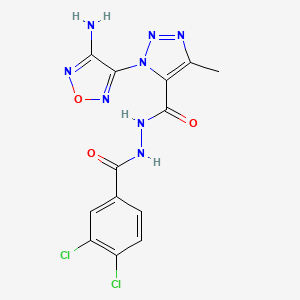
![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11524148.png)
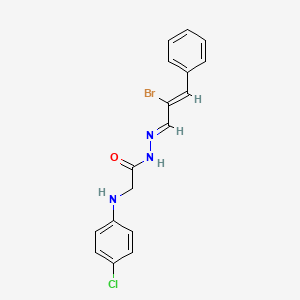
![N-[(E)-(4-chlorophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B11524150.png)
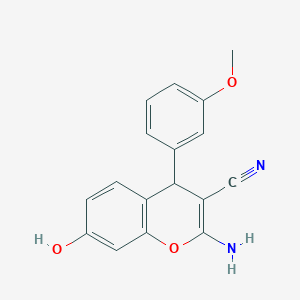
![N-Benzyl-N-({N'-[(E)-(6-bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11524154.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11524162.png)
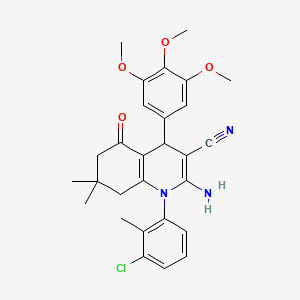
![(2Z)-2-{(2E)-[(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11524174.png)
![(5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11524177.png)
![2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid](/img/structure/B11524198.png)
![ethyl (2E)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11524211.png)
